

How does API32 contribute to cellular dismantling?

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An In-depth Technical Guide on the Role of Caspase-3 in Cellular Dismantling

A Note on Terminology: Initial searches for "API32" did not yield relevant results in the context of cellular dismantling. However, the search results frequently referenced "CPP32," a well-established synonym for Caspase-3, a critical enzyme in apoptosis. This guide will proceed under the strong assumption that "API32" was a typographical error and the intended subject is Caspase-3.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This intricate process culminates in the systematic dismantling of the cell from within, executed by a family of cysteine proteases known as caspases. Among these, Caspase-3 (also known as CPP32, apopain, or Yama) is a key executioner caspase, playing a central role in the final stages of apoptosis. Once activated, Caspase-3 orchestrates the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. This technical guide provides a comprehensive overview of the function of Caspase-3 in cellular dismantling, intended for researchers, scientists, and drug development professionals.

Activation of Caspase-3: The Point of No Return



Caspase-3 is synthesized as an inactive zymogen, procaspase-3, which is present in the cytoplasm of healthy cells. Its activation is a critical, largely irreversible step in the apoptotic cascade and is primarily mediated by initiator caspases, such as Caspase-9 (in the intrinsic, mitochondrial pathway) and Caspase-8 (in the extrinsic, death receptor pathway).

The activation of procaspase-3 involves proteolytic cleavage at specific aspartic acid residues, which removes the N-terminal prodomain and separates the enzyme into a large (p17/p20) and a small (p12/p11) subunit. These subunits then associate to form the active heterotetramer, which possesses two active sites. The preferred cleavage sequence for Caspase-3 is the DEVDG (Asp-Glu-Val-Asp-Gly) motif, with cleavage occurring after the second aspartate residue.

Signaling Pathways Leading to Caspase-3 Activation

The activation of Caspase-3 is a convergence point for multiple apoptotic signaling pathways. The two major pathways are the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. This leads to the activation of the pro-apoptotic Bcl-2 family proteins, Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates procaspase-9, the initiator caspase of the intrinsic pathway. Activated Caspase-9 subsequently cleaves and activates procaspase-3, setting in motion the execution phase of apoptosis.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding induces receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC). The DISC







recruits and activates procaspase-8. Activated Caspase-8 can then directly cleave and activate procaspase-3. Additionally, Caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid, which then activates the intrinsic pathway, creating a crosstalk between the two pathways.

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